molecular formula C12H15NO7S B1228000 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate CAS No. 62414-75-9

2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate

Cat. No.: B1228000
CAS No.: 62414-75-9
M. Wt: 317.32 g/mol
InChI Key: RCHZRAFPHKCWRI-WYUUTHIRSA-N
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Scientific Research Applications

2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is the TRPA1 protein . This protein is a member of the transient receptor potential channel family and plays a crucial role in sensing environmental stimuli.

Mode of Action

The compound interacts with the TRPA1 protein, resulting in an increase in the activity of this protein . This interaction and the subsequent increase in activity can lead to various physiological changes.

Result of Action

The interaction of this compound with the TRPA1 protein leads to an increase in the protein’s activity . This can result in various molecular and cellular effects, potentially influencing sensory perception and pain response.

Biochemical Analysis

Biochemical Properties

2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate plays a significant role in biochemical reactions, particularly in chiral derivatization. It interacts with enzymes, proteins, and other biomolecules, facilitating the determination of enantiomeric purity by high-performance liquid chromatography (HPLC). The compound is known to interact with the TRPA1 protein, resulting in increased activity of this protein . This interaction is crucial for understanding the biochemical pathways and mechanisms involving TRPA1.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with TRPA1 protein leads to changes in cellular responses, highlighting its impact on cell signaling and metabolic pathways . These effects are essential for studying cellular mechanisms and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a chiral derivatizing agent for amines, amino acids, and amino alcohols, facilitating the determination of enantiomeric purity by HPLC . The compound’s interaction with TRPA1 protein results in increased activity, which is crucial for understanding its molecular mechanism . Additionally, it influences gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in biochemical experiments . Prolonged exposure may lead to degradation, affecting its activity and interactions with biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolic pathways. Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Understanding the threshold effects and potential toxicity is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with TRPA1 protein influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . Additionally, it plays a role in the chiral derivatization of amines, amino acids, and amino alcohols, facilitating the determination of enantiomeric purity by HPLC .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for studying the compound’s distribution and its impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, affecting its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and effects . Understanding the subcellular localization is essential for studying the compound’s role in cellular processes and developing targeted therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate typically involves the acetylation of arabinopyranose followed by the introduction of the isothiocyanate group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The isothiocyanate group is then introduced using reagents like thiophosgene or ammonium thiocyanate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of acetylation and isothiocyanate introduction, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Phenyl isothiocyanate
  • DL-Sulforaphane
  • Propyl isothiocyanate
  • Isopropyl isothiocyanate
  • 2-Phenylethyl isothiocyanate
  • Ethyl isothiocyanate

Uniqueness

2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is unique due to its specific structure, which includes multiple acetyl groups and an isothiocyanate moiety. This combination allows it to be highly effective in chiral derivatization processes, providing high enantiomeric purity and stability .

Properties

IUPAC Name

[(3R,4R,5S,6S)-4,5-diacetyloxy-6-isothiocyanatooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7S/c1-6(14)18-9-4-17-12(13-5-21)11(20-8(3)16)10(9)19-7(2)15/h9-12H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHZRAFPHKCWRI-WYUUTHIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211470
Record name 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62414-75-9
Record name 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062414759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Tri-O-acetyl-alpha -D-arabinopyranosyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate in the study?

A1: The research investigates the use of 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate as a chiral derivatizing agent for amphetamine derivatives and beta-blockers. The study highlights that AITC reacts with the chiral analytes to form diastereomers, which can then be separated using high-performance liquid chromatography (HPLC) []. This derivatization approach allows for enhanced chiral separation compared to direct methods.

Q2: What are the advantages of using 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate for chiral separation in this context?

A2: The study demonstrates several advantages of employing AITC for chiral separation:

  • Speed: The derivatization procedure using AITC facilitates fast separation of enantiomers. For instance, several amphetamine derivatives were separated in 2-5 minutes, and individual beta-blocker enantiomers were separated in 1 minute or less [].
  • Efficiency and Selectivity: The formation of diastereomers through reaction with AITC leads to high chromatographic efficiency and selectivity for the analyzed compounds [].

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